n-(3-(1h-Imidazol-1-yl)propyl)-4-iodobenzamide
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Overview
Description
N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a benzamide group with an iodine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The imidazole ring is then reacted with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine.
Formation of the Benzamide Group: The final step involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 4-iodobenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule . The iodine atom can also participate in halogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various applications . This distinguishes it from other imidazole-containing compounds that lack this feature.
Biological Activity
N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide is a compound characterized by its unique structural features, including an imidazole ring and an iodinated benzamide moiety. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
The compound this compound is synthesized through a series of steps that include the formation of the imidazole ring, alkylation with a propyl chain, and iodination of the benzamide group. The presence of the imidazole ring is significant due to its ability to coordinate with metal ions and participate in hydrogen bonding, while the iodinated benzamide can engage in halogen bonding and hydrophobic interactions.
The biological activity of this compound primarily stems from its interaction with various molecular targets. The imidazole ring's coordination properties enable it to influence enzyme activities and receptor interactions. This compound has been investigated for its potential as a therapeutic agent in various biological contexts, particularly in antimicrobial and anticancer studies.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing imidazole rings can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of essential cellular processes in microorganisms .
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.5 µg/mL |
This compound | Escherichia coli | 1.0 µg/mL |
This compound | Candida albicans | 0.25 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies suggest that imidazole-containing compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For example, the compound has been shown to inhibit tumor growth in xenograft models .
Case Study: In Vivo Anticancer Efficacy
In a recent study, this compound was administered to mice with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
Pharmacological Applications
The unique properties of this compound make it a valuable candidate in medicinal chemistry. Its ability to interact with various biological targets positions it as a promising lead compound for developing new drugs aimed at treating infections and cancers.
Properties
Molecular Formula |
C13H14IN3O |
---|---|
Molecular Weight |
355.17 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-iodobenzamide |
InChI |
InChI=1S/C13H14IN3O/c14-12-4-2-11(3-5-12)13(18)16-6-1-8-17-9-7-15-10-17/h2-5,7,9-10H,1,6,8H2,(H,16,18) |
InChI Key |
YULOHVRGXUAELV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)I |
Origin of Product |
United States |
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